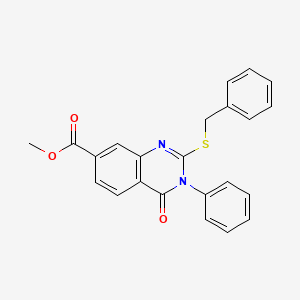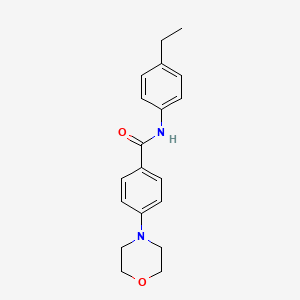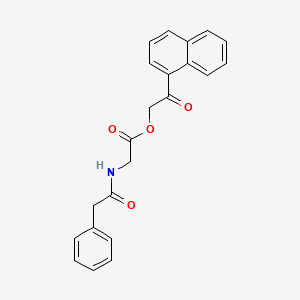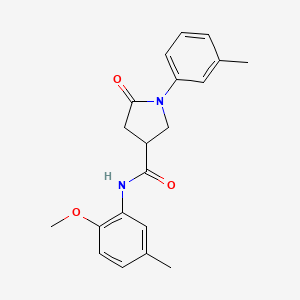
N-(2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
The compound N-(2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide represents a class of piperazine derivatives, which are of significant interest due to their diverse pharmacological activities and potential therapeutic applications. These compounds have been extensively studied for their chemical properties, synthesis pathways, and interactions with biological targets.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multiple steps, including acylation, deprotection, and salt formation. A scalable and facile synthetic process for related compounds, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, demonstrates the general approach to synthesizing piperazine derivatives with high purity and yield, through reactions starting from 4-aminopyridine and N,N'-carbonyldiimidazole (Wei et al., 2016).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt different conformations based on the substitution pattern and the nature of the substituents. The conformational flexibility and electron distribution within these molecules significantly influence their chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including acylation and alkylation, which modify their chemical properties and biological activity. The specific reactions and properties depend on the nature of the substituents and the reaction conditions. For example, the synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives illustrate the modification of chemical properties through synthetic chemistry (Walsh et al., 1990).
Applications De Recherche Scientifique
Synthesis and Chemical Modifications
The synthesis of novel piperazine derivatives, including those with dimethoxyphenyl and pyridinylmethyl groups, involves various chemical reactions to yield compounds with potential biological activities. For instance, the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides explored the antiallergy activity of these derivatives, highlighting the versatility of piperazine-based compounds in chemical synthesis and modification for specific biological targets (Walsh et al., 1990).
Biological Activities and Applications
Anticancer Potential
Research into piperazine derivatives, such as the study on a novel compound inducing apoptosis in cancer cells and showing potent anti-growth activity, indicates the potential of these compounds in cancer therapy. The interaction with p68 RNA helicase suggests a specific mechanism by which these compounds could exert their anticancer effects, offering a promising avenue for the development of new therapeutic agents (Lee et al., 2013).
Antimicrobial and Antifungal Activities
Piperazine derivatives have been shown to possess significant antimicrobial and antifungal activities. For example, the synthesis and evaluation of novel 1,4-disubstituted piperazines revealed their potential as antibacterial agents, underscoring the importance of structural modifications in enhancing biological activities (Shroff et al., 2022).
Neurological Applications
The preparation of piperazine-based unsymmetrical bis-ureas with antiviral properties suggests the utility of these compounds in addressing neurological disorders, including HIV. This demonstrates the broad spectrum of potential therapeutic applications of piperazine derivatives beyond their antimicrobial and anticancer activities (El‐Faham et al., 2008).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-3-4-17(18(13-16)26-2)21-19(24)23-11-9-22(10-12-23)14-15-5-7-20-8-6-15/h3-8,13H,9-12,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXQUXWIJKPCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4583296.png)


![3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4583313.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4583319.png)

![3-(3-chloro-4-methylphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4583331.png)
![N-butyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4583345.png)
![methyl 4-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4583367.png)
![N-{3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4583376.png)
![N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4583391.png)
![2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B4583399.png)
